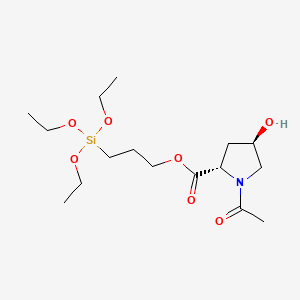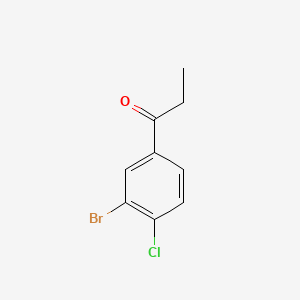
1-(3-Bromo-4-chlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-chlorobenzaldehyde with propanone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of Grignard reagents. For example, 3-bromo-4-chlorobenzyl chloride can be reacted with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This intermediate is then treated with propanone to produce the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromo-4-chlorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)propan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The carbonyl group can form hydrogen bonds or participate in nucleophilic addition reactions, while the bromine and chlorine atoms can engage in halogen bonding or substitution reactions.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-4-fluorophenyl)propan-1-one
- 1-(3-Bromo-4-methylphenyl)propan-1-one
- 1-(3-Bromo-4-nitrophenyl)propan-1-one
Comparison: 1-(3-Bromo-4-chlorophenyl)propan-1-one is unique due to the presence of both bromine and chlorine atoms on the aromatic ring. This combination of halogens can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds with different substituents, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
IUPAC Name |
1-(3-bromo-4-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNVRYXURNXFLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716657 |
Source


|
| Record name | 1-(3-Bromo-4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261527-19-8 |
Source


|
| Record name | 1-(3-Bromo-4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)


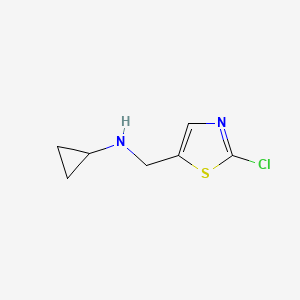
![4-Chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B582432.png)
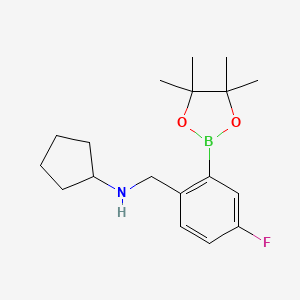
![6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B582438.png)
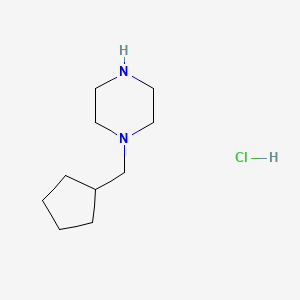
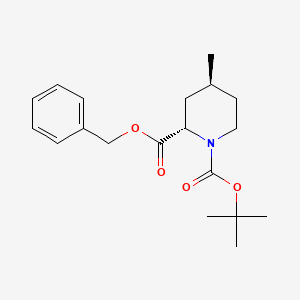
![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)
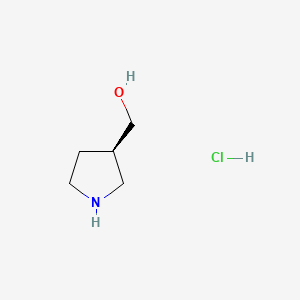
![4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid](/img/structure/B582447.png)
